4-Ethoxyquinolin-8-amine
Description
4-Ethoxyquinolin-8-amine is a quinoline derivative featuring an ethoxy (-OCH₂CH₃) substituent at position 4 and an amine (-NH₂) group at position 8. Quinoline, a heterocyclic aromatic compound (C₉H₇N), serves as the core scaffold. Its structural analogs, however, suggest applications in pharmaceuticals, materials science, and industrial chemistry, depending on substituent effects .
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
4-ethoxyquinolin-8-amine |
InChI |
InChI=1S/C11H12N2O/c1-2-14-10-6-7-13-11-8(10)4-3-5-9(11)12/h3-7H,2,12H2,1H3 |
InChI Key |
RMDBJXRLPHGXQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2C=CC=C(C2=NC=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Quinolin-8-amine Derivatives
Key Findings
Halogenation (e.g., 5-Bromoquinolin-8-amine) increases molecular weight and polarizability, favoring interactions in drug-receptor complexes .
Lipophilicity and Solubility: Ethoxy groups (as in 4-Ethoxyquinolin-8-amine) increase lipophilicity compared to methoxy analogs, impacting membrane permeability and bioavailability . Methyl groups (e.g., 7-Methylquinolin-8-amine) improve solubility in organic solvents, facilitating synthetic modifications .
Biological and Industrial Applications: Antimicrobial Activity: Amino acid conjugates of 8-quinolinamines exhibit broad-spectrum activity, suggesting 4-Ethoxyquinolin-8-amine could be a candidate for antibiotic development . Corrosion Inhibition: Dimethoxy derivatives (e.g., 6,7-Dimethoxyquinolin-4-amine) demonstrate efficacy as corrosion inhibitors, highlighting the role of electron-donating groups in materials science .
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